![molecular formula C15H13N3O3S2 B2800889 2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 301235-20-1](/img/structure/B2800889.png)
2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
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Description
The compound “2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used as starting materials in the synthesis of novel anti-inflammatory compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-9-4-2-3-5-11(9)14(19)18-15-17-12-7-6-10(23(16,20)21)8-13(12)22-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSVBZNVSDIIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
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